molecular formula C21H23N3OS B2968885 N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide CAS No. 1089608-71-8

N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide

货号 B2968885
CAS 编号: 1089608-71-8
分子量: 365.5
InChI 键: YSLZURWERZXOMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCPA is a member of the class of compounds known as cannabinoid receptor agonists, which are compounds that bind to and activate the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function.

作用机制

The mechanism of action of CCPA is complex and involves the activation of the cannabinoid receptors in the body. The cannabinoid receptors are G protein-coupled receptors that are expressed throughout the body, including in the central nervous system, immune system, and peripheral tissues. When activated by compounds such as CCPA, the cannabinoid receptors modulate a wide range of physiological processes, including pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis, and to protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. CCPA has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro.

实验室实验的优点和局限性

CCPA has several advantages for use in laboratory experiments. The compound is commercially available and relatively easy to synthesize, making it readily accessible to researchers. CCPA has also been extensively studied for its potential therapeutic applications, providing a wealth of data on its biochemical and physiological effects. However, there are also limitations to the use of CCPA in laboratory experiments. The compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

未来方向

There are several potential future directions for research on CCPA. One area of interest is the development of novel therapeutic applications for the compound. CCPA has been shown to have potential as an analgesic, anti-inflammatory, and neuroprotective agent, and further research could help to identify new therapeutic applications for the compound. Another area of interest is the development of new synthetic analogs of CCPA with improved potency and selectivity for the cannabinoid receptors. These analogs could provide valuable tools for studying the endocannabinoid system and developing new therapeutic agents. Finally, further research is needed to fully understand the safety and efficacy of CCPA in clinical settings, and to identify any potential side effects or limitations of the compound.

合成方法

The synthesis of CCPA involves the reaction of 1-cyanocyclohexane with 2-(phenylsulfanyl)aniline in the presence of acetic anhydride and a catalyst such as triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield CCPA. The synthesis of CCPA has been described in detail in several scientific publications, and the compound is commercially available for research purposes.

科学研究应用

CCPA has been studied extensively for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models of various diseases, including neuropathic pain, multiple sclerosis, and Parkinson's disease. CCPA has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro.

属性

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-phenylsulfanylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c22-16-21(13-7-2-8-14-21)24-20(25)15-23-18-11-5-6-12-19(18)26-17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLZURWERZXOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。